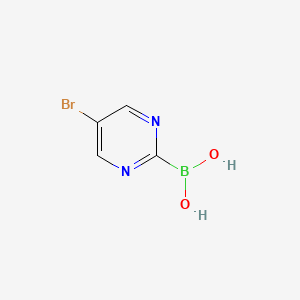
(5-Bromopyrimidin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromopyrimidin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a bromopyrimidine ring. It is widely used as a building block in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)boronic acid typically involves the reaction of 5-bromopyrimidine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the cross-coupling of the bromopyrimidine with a boronic acid reagent . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(5-Bromopyrimidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Organic solvents like toluene, ethanol, or dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Aryl-Substituted Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
科学的研究の応用
Chemistry
(5-Bromopyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis. It serves as a key intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In the field of medicinal chemistry, this compound is used in the development of kinase inhibitors and other therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in drug discovery .
Industry
The compound is also used in the production of advanced materials, such as polymers and electronic components. Its versatility in forming various chemical bonds makes it an essential building block in material science .
作用機序
The mechanism of action of (5-Bromopyrimidin-2-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, which then facilitates the transfer of the organic group to the target molecule
類似化合物との比較
Similar Compounds
(5-Bromopyridin-2-yl)boronic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Phenylboronic acid: Lacks the bromine and pyrimidine ring but shares the boronic acid group.
Uniqueness
(5-Bromopyrimidin-2-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on a pyrimidine ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields of research and industry .
特性
分子式 |
C4H4BBrN2O2 |
|---|---|
分子量 |
202.80 g/mol |
IUPAC名 |
(5-bromopyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BBrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChIキー |
ADCRPNBFBGZBTE-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=C(C=N1)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B13554955.png)
![6-[(Piperidin-4-yl)methyl]pyridin-2-aminedihydrochloride](/img/structure/B13554956.png)
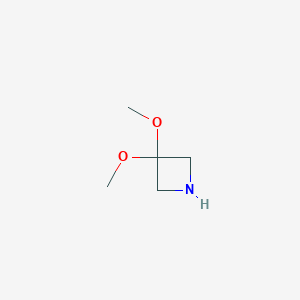
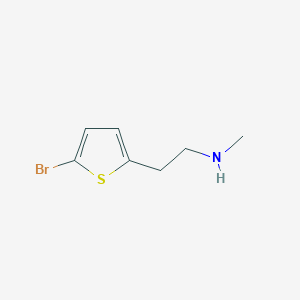
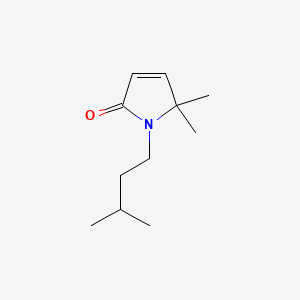
![6-(3-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554977.png)
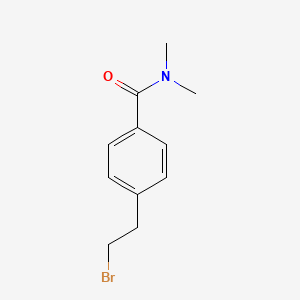
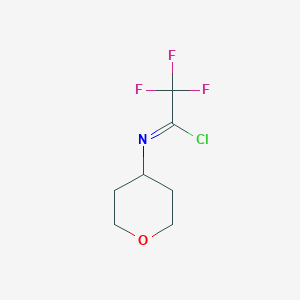
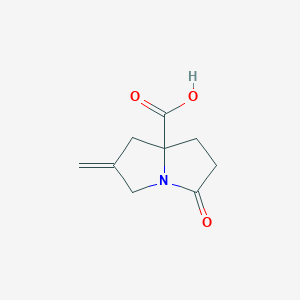
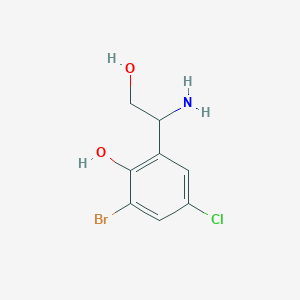
![1-[1-(3,5-Difluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13555003.png)

![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13555016.png)
![4-{4-[(Piperidin-4-yl)methyl]benzoyl}morpholinehydrochloride](/img/structure/B13555023.png)
